N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-benzoyl-4-chlorophenylamine, furan-2-carboxylic acid, and piperidine-4-carboxylic acid. The synthesis could involve steps such as:
Amidation: Reacting 2-benzoyl-4-chlorophenylamine with furan-2-carboxylic acid to form an amide bond.
Cyclization: Introducing piperidine-4-carboxylic acid to form the piperidine ring structure.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and might include additional steps for scaling up the reactions, such as continuous flow synthesis or the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated compound.
Scientific Research Applications
Chemistry: Studied for its unique structural properties and reactivity.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
- N-(4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
- N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxylate
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of both the benzoyl and chlorophenyl groups, which can impart distinct chemical and biological properties. These structural features might influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C24H21ClN2O4 |
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Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H21ClN2O4/c25-18-8-9-20(19(15-18)22(28)16-5-2-1-3-6-16)26-23(29)17-10-12-27(13-11-17)24(30)21-7-4-14-31-21/h1-9,14-15,17H,10-13H2,(H,26,29) |
InChI Key |
CUDQUWGCUKZEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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